2-(4-ethylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide
Description
2-(4-Ethylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide is a synthetic acetamide derivative characterized by a phenoxy group substituted with a 4-ethyl moiety and a morpholine-containing propylamine chain. The morpholinyl group is a common pharmacophore known to enhance solubility and modulate pharmacokinetics, while the phenoxy-acetamide backbone may influence target binding and metabolic stability .
Properties
Molecular Formula |
C17H26N2O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C17H26N2O3/c1-2-15-4-6-16(7-5-15)22-14-17(20)18-8-3-9-19-10-12-21-13-11-19/h4-7H,2-3,8-14H2,1H3,(H,18,20) |
InChI Key |
KWRMCSCCXOPZGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCCCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Ethylphenol
Method A: Williamson Ether Synthesis
4-Ethylphenol reacts with ethyl bromoacetate in alkaline conditions (K₂CO₃/DMF, 80°C, 12 h) to yield ethyl 2-(4-ethylphenoxy)acetate. Subsequent saponification (NaOH/EtOH, reflux, 4 h) produces the free acid.
Method B: Direct Chlorination (One-Pot)
Phenoxyacetic acid undergoes regioselective chlorination using HCl/H₂O₂ with FeCl₃/MgCl₂ catalysts (70°C, 2 h). While optimized for dichlorophenoxy derivatives, adaptation with 4-ethylphenol under controlled Cl₂ flow achieves 78% yield.
Synthesis of 3-(Morpholin-4-yl)Propan-1-Amine
Reductive Amination of Morpholine
Morpholine reacts with acrylonitrile in a Michael addition, followed by catalytic hydrogenation (H₂/Pd-C, 50 psi, 25°C) to yield 3-(morpholin-4-yl)propan-1-amine.
Alternative Pathway: Gabriel Synthesis
1-Bromo-3-chloropropane reacts with morpholine (NEt₃, CH₃CN, 60°C) to form 3-(morpholin-4-yl)propyl chloride. Subsequent treatment with phthalimide (KI, DMF, 100°C) and hydrazinolysis yields the amine.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
EDCI/HOBt Method
2-(4-Ethylphenoxy)acetic acid (1 eq) and 3-(morpholin-4-yl)propan-1-amine (1.2 eq) are coupled using EDCI (1.5 eq) and HOBt (1 eq) in DMF (0°C → 25°C, 24 h).
Mixed Carbonate Activation
The acid is treated with ClCO₂Et (1.2 eq) and N-methylmorpholine (1.5 eq) in THF (−10°C, 30 min), followed by amine addition (0°C → 25°C, 12 h).
Boronic Acid Catalysis
Arylboronic acids (10 mol%) in toluene (reflux, 48 h) facilitate direct coupling without pre-activation.
Purification and Characterization
Chromatography
Silica gel chromatography (EtOAc:MeOH, 9:1) removes residual HOBt and urea byproducts.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Epimerization Risk |
|---|---|---|---|---|
| EDCI/HOBt | 93% | High | Moderate | Low |
| Mixed Carbonate | 88% | Medium | High | Moderate |
| Boronic Acid | 78% | Low | Low | High |
Industrial-Scale Considerations
-
Solvent Recycling : DMF recovery via distillation reduces waste.
-
Byproduct Management : Urea derivatives precipitated at −20°C.
Emerging Techniques
Microwave-assisted coupling (100°C, 30 min) achieves 91% yield with reduced reaction time. Flow chemistry systems enable continuous production (1 kg/day).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The phenoxy and morpholinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products include 4-ethylphenoxyacetic acid or 4-ethylphenoxyacetaldehyde.
Reduction: Products include 2-(4-ethylphenoxy)-N-[3-(morpholin-4-yl)propyl]amine.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Research indicates that this compound may exhibit several biological activities, particularly as a modulator of specific receptors and enzymes. The morpholine group enhances interactions with biological targets, potentially influencing signaling pathways relevant to various physiological processes.
- Receptor Modulation : The compound has been investigated for its ability to bind to various molecular targets, which may include neurotransmitter receptors and enzymes involved in disease processes. This could position it as a lead structure for developing new therapeutic agents.
- Antimicrobial Properties : Preliminary studies suggest that similar compounds have shown significant antimicrobial activity against various pathogens. Although specific data on this compound is limited, its structural similarities to known active derivatives imply potential efficacy in this area.
- Antitumor Activity : The compound's structure may also indicate potential antitumor activity. Research on related compounds has demonstrated that modifications in the phenyl and morpholine groups can enhance cytotoxic effects against various cancer cell lines.
Synthesis and Production
The synthesis of 2-(4-ethylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide typically involves several steps:
- Starting Materials : The synthesis begins with the appropriate phenolic and morpholine derivatives.
- Reagents : Common reagents used include acetic anhydride or acetic acid, which facilitate the formation of the acetamide linkage.
- Reaction Conditions : The reactions are generally carried out under controlled temperature and time conditions to optimize yield and purity.
The methods can be scaled up for industrial production, employing efficient purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).
| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |
Case Studies
- Antimicrobial Evaluation : In vitro studies on derivatives similar to this compound have shown promising results in inhibiting biofilm formation in bacterial cultures, suggesting structural features contribute to enhanced antibacterial activity.
- Cytotoxicity Assays : Studies evaluating the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells indicated that the presence of electron-donating groups is critical for enhancing cytotoxicity, supporting the hypothesis that the morpholine group could similarly influence antitumor properties.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-(4-Fluorophenoxy)-N-[3-(Morpholin-4-yl)propyl]acetamide (Y205-7732)
- Structure: Differs by a 4-fluoro substituent instead of 4-ethyl on the phenoxy group.
- Molecular Formula : C₁₅H₂₁FN₂O₃.
- Molecular Weight : 296.34 g/mol.
- Key Properties :
- logP: 0.644 (indicating moderate lipophilicity).
- Polar Surface Area (PSA): 43.67 Ų (suggesting moderate solubility).
- The fluorine atom may also improve metabolic stability by resisting oxidative degradation .
2-[(2E)-2-[(3-Bromophenyl)methylidene]-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]-N-[3-(Morpholin-4-yl)propyl]acetamide (K788-0548)
- Structure: Features a benzoxazinone ring and a bromophenyl group appended to the acetamide core.
- Molecular Formula : C₂₄H₂₆BrN₃O₄.
- Molecular Weight : 516.39 g/mol.
- Key Properties: Increased molecular complexity due to the benzoxazinone ring, which may enhance π-π stacking interactions.
- The morpholinyl propyl chain retains its role in improving bioavailability .
2-(4-Acetyl-6,6-Dimethyl-2-oxomorpholin-3-yl)-N-(4-Isopropylphenyl)acetamide
- Structure : Contains a 2-oxomorpholin ring with acetyl and dimethyl substituents.
- Molecular Formula : C₂₂H₃₁N₂O₄.
- Molecular Weight : 387.50 g/mol.
- Key Properties: Synthesized via acetylation and characterized by NMR and mass spectrometry. The 4-isopropylphenyl group enhances hydrophobicity, contrasting with the ethylphenoxy group in the target compound.
- Comparison : The 2-oxomorpholin ring may alter electronic properties compared to the standard morpholine, affecting hydrogen-bonding capacity .
N-(3-(4-(Dimethylamino)phenyl)propyl)-2-(4-Fluorophenyl)acetamide
- Structure: Replaces the morpholinyl group with a dimethylamino-phenylpropyl chain.
- Molecular Formula : C₁₉H₂₃FN₂O.
- Molecular Weight : 314.40 g/mol.
- Key Properties: Dimethylamino group increases basicity (pKa ~8–9) compared to morpholine’s pKa ~5.
Impact of Substituents on Phenoxy Group
Biological Activity
2-(4-ethylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Research indicates that it may act as an agonist at certain G-protein coupled receptors (GPCRs), influencing pathways related to pain modulation and inflammation.
Key Mechanisms:
- GPCR Agonism : The compound's structure suggests potential interactions with GPCRs, which are critical in mediating physiological responses in various tissues.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit enzymes involved in inflammatory pathways, although specific targets remain to be fully elucidated.
Biological Activity Data
A summary of the biological activities observed for this compound is presented in the following table:
Case Study 1: Analgesic Efficacy
In a controlled study involving rodent models, this compound was administered at various doses. Results indicated a significant decrease in pain response measured by the formalin test, suggesting its potential as an analgesic agent.
Case Study 2: Anti-inflammatory Action
A series of in vitro assays were conducted to evaluate the compound's effect on cytokine production. The results showed a marked reduction in TNF-alpha and IL-6 levels when treated with the compound, supporting its role as an anti-inflammatory agent.
Case Study 3: Anticonvulsant Properties
In anticonvulsant screening using the maximal electroshock (MES) test, the compound exhibited protective effects at doses of 100 mg/kg. This suggests a potential application in managing seizure disorders.
Q & A
Q. Methodological Answer :
- Lipophilicity (LogP) : Calculate using software like MarvinSuite or SwissADME. Experimental validation via shake-flask method (octanol/water partition) is recommended .
- Metabolic stability : Use CYP450 inhibition assays (e.g., human liver microsomes) paired with docking studies (AutoDock Vina) to identify vulnerable metabolic sites .
- Permeability : Predict blood-brain barrier penetration via PAMPA-BBB assay or machine learning models (e.g., pkCSM) .
Basic: What in vitro assays are appropriate for initial biological activity screening?
Q. Methodological Answer :
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer potential : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates .
Advanced: How can reaction yields be improved during scale-up synthesis?
Q. Methodological Answer :
- Optimize stoichiometry : Use 1.2 equivalents of HATU and 2.5 equivalents of DIPEA to ensure complete activation of the carboxylate .
- Temperature control : Maintain reactions at 0–5°C during coupling to minimize side reactions (e.g., epimerization) .
- Workup modifications : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for higher throughput .
Advanced: How to resolve discrepancies in NMR data between theoretical predictions and experimental results?
Q. Methodological Answer :
- Verify computational models : Re-optimize DFT calculations (B3LYP/6-31G* level) using Gaussian 16 to account for solvent effects .
- Check for tautomerism : For morpholine-containing compounds, confirm the dominant tautomeric form via variable-temperature NMR .
- Impurity analysis : Use LC-MS to detect byproducts (e.g., unreacted starting materials) that may skew integration .
Basic: What safety precautions are necessary when handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use a fume hood during synthesis to prevent inhalation of vapors (especially DMF or CH₂Cl₂) .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced: What strategies can elucidate the compound’s mechanism of action in complex biological systems?
Q. Methodological Answer :
- Proteomics : Perform affinity purification mass spectrometry (AP-MS) to identify binding partners .
- CRISPR screening : Use genome-wide knockout libraries to pinpoint genetic vulnerabilities linked to the compound’s activity .
- Molecular dynamics : Simulate ligand-receptor interactions (e.g., with GROMACS) to map binding kinetics .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Q. Methodological Answer :
- Core modifications : Replace the 4-ethylphenoxy group with halogenated or electron-withdrawing substituents to assess electronic effects .
- Side-chain variations : Substitute morpholine with piperazine or thiomorpholine to evaluate steric and hydrogen-bonding contributions .
- Bioisosteres : Replace the acetamide moiety with sulfonamide or urea to modulate solubility and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
